![molecular formula C10H8ClN3O2S B13375967 4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B13375967.png)
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 4-chloro group and a 5-sulfanyl-1,3,4-oxadiazol-2-yl moiety, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted benzamides .
Applications De Recherche Scientifique
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the oxadiazole ring can interact with nucleic acids, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar core structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Contains an oxadiazole ring and a chromen-2-one moiety, showing similar reactivity.
Uniqueness
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to its combination of a benzamide core with a 4-chloro group and a 5-sulfanyl-1,3,4-oxadiazol-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8ClN3O2S |
|---|---|
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
4-chloro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17) |
Clé InChI |
IVTHLQHLBZDRPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC2=NNC(=S)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B13375890.png)
![N-(4-chlorobenzyl)-N-[2-(2-pyrimidinyloxy)ethyl]amine](/img/structure/B13375893.png)
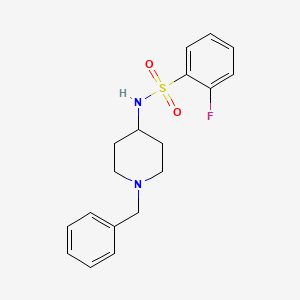
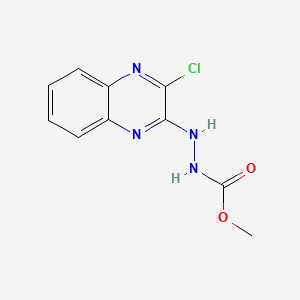
![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375910.png)
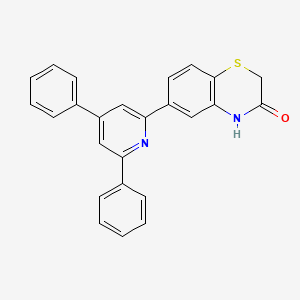
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
![3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13375930.png)
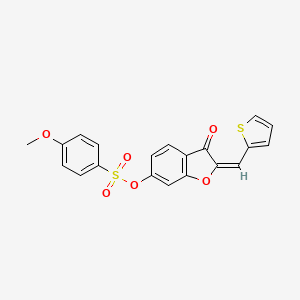
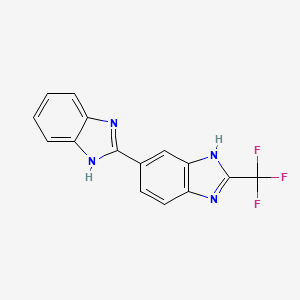
![N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide](/img/structure/B13375936.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375938.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B13375939.png)
